1-(4-Fluoro-2-nitrophenyl)piperazine
Overview
Description
1-(4-Fluoro-2-nitrophenyl)piperazine is an organic compound with the molecular formula C10H12FN3O2. It is characterized by the presence of a piperazine ring substituted with a 4-fluoro-2-nitrophenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperazine typically involves the reaction of 4-fluoro-2-nitroaniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
1-(4-Fluoro-2-nitrophenyl)piperazine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluoro-2-nitrophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group and the piperazine ring are thought to play key roles in its biological activity, potentially affecting enzyme function and cellular processes .
Comparison with Similar Compounds
1-(4-Fluoro-2-nitrophenyl)piperazine can be compared with other similar compounds such as 1-(2-fluoro-4-nitrophenyl)piperazine. While both compounds share a similar core structure, the position of the fluorine and nitro groups can significantly affect their chemical and biological properties. The unique positioning of the substituents in this compound may confer distinct reactivity and biological activity compared to its analogs .
Similar compounds include:
- 1-(2-fluoro-4-nitrophenyl)piperazine
- 1-(4-chloro-2-nitrophenyl)piperazine
- 1-(4-bromo-2-nitrophenyl)piperazine .
Properties
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYLKZRKXDCEQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372058 | |
Record name | 1-(4-fluoro-2-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243128-46-3 | |
Record name | 1-(4-fluoro-2-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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